1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one

Achiral octahydronaphthalene Sesquiterpenoid biosynthesis Stereochemical complexity

1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one (CAS 878-55-7) is a bicyclic enone with the molecular formula C12H18O and a molecular weight of 178.27 g/mol. It belongs to the hexahydronaphthalen-2-one class of compounds, which are structurally related to the core scaffold of eudesmane-type sesquiterpenoids.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 878-55-7
Cat. No. B1615447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one
CAS878-55-7
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC1=C2CCCCC2(CCC1=O)C
InChIInChI=1S/C12H18O/c1-9-10-5-3-4-7-12(10,2)8-6-11(9)13/h3-8H2,1-2H3
InChIKeyWNVZKCBLUKHUBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one (CAS 878-55-7): Procurement-Grade Structural and Synthetic Overview


1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one (CAS 878-55-7) is a bicyclic enone with the molecular formula C12H18O and a molecular weight of 178.27 g/mol . It belongs to the hexahydronaphthalen-2-one class of compounds, which are structurally related to the core scaffold of eudesmane-type sesquiterpenoids [1]. Unlike many of its naturally occurring analogs that bear additional substituents and chiral centers, this compound represents a minimally functionalized octalone framework. This structural simplicity renders it a versatile synthetic intermediate, most notably as a key building block in the stereoselective synthesis of geosmin and its isotopically labeled analogues [2].

Why In-Class Substitution of 1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one (CAS 878-55-7) Fails: The Risk of Uncontrolled Complexity


Superficially, 1,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one may appear interchangeable with other hexahydronaphthalen-2-one derivatives such as nootkatone or α-cyperone. However, this assumption introduces significant risk. The target compound's absence of an isopropenyl side chain at C-7 and its lack of defined stereocenters fundamentally alter its physicochemical properties, synthetic utility, and biological selectivity profile . In contrast, nootkatone (C15H22O) and α-cyperone (C15H22O) possess additional substituents and chirality that impose distinct conformational constraints and reactivity patterns [1]. Procurement of a more complex analog for applications requiring a simple, achiral octalone scaffold introduces unnecessary synthetic complications, higher cost, and potential stereochemical mismatch, directly undermining the efficiency of downstream applications such as internal standard synthesis or SAR probe development [2].

Quantitative Differentiation Evidence for 1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one (CAS 878-55-7)


Evidence 1: Achiral Scaffold vs. Enantiomerically Pure Sesquiterpene Analogs

1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one (CAS 878-55-7) is an achiral molecule with no stereogenic centers, while its closest natural analogs, α-cyperone (CAS 473-08-5) and nootkatone (CAS 4674-50-4), possess defined stereochemistry (4aS,7R and 4R,4aS,6R, respectively) [1]. This structural simplicity eliminates the need for chiral separation or asymmetric synthesis, directly reducing procurement and synthetic costs for applications that do not require chirality. The molecular weight of the target compound is 178.27 g/mol, compared to 218.33 g/mol for both α-cyperone and nootkatone, representing an 18.4% reduction in mass that can translate to higher atom economy in certain synthetic pathways [2].

Achiral octahydronaphthalene Sesquiterpenoid biosynthesis Stereochemical complexity Comparative chemical properties

Evidence 2: Validated Key Intermediate in Deuterated Geosmin Internal Standard Synthesis

In a 2020 study, Porcelli et al. demonstrated a versatile synthetic strategy that uses (4aR)-1,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one as the sole starting material for the enantioselective synthesis of tri-deuterated (–)-geosmin, a critical internal standard for accurate quantitation of the off-flavor compound geosmin in complex matrices [1]. The starting octalone was readily accessible from inexpensive 2-methylcyclohexan-1-one using previously published procedures, highlighting its practicality [2]. This establishes CAS 878-55-7 as a uniquely validated precursor for geosmin-related analytical chemistry, a role for which more complex and expensive sesquiterpene analogs like nootkatone are neither chemically nor economically suited.

Geosmin quantification Stable isotope dilution assay Internal standard synthesis Off-flavor analysis

Evidence 3: Elevated Boiling Point Differentiating Thermal Stability from Nootkatone and α-Cyperone

The boiling point of 1,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one is reported as 275.0 °C at 760 mmHg, while nootkatone exhibits a boiling point of 170 °C at 760 mmHg and α-cyperone boils at 177 °C at 20 Torr (equivalent to a significantly lower temperature at atmospheric pressure) [1]. This 105 °C elevation in boiling point relative to nootkatone suggests superior thermal stability and lower volatility, which can be advantageous in high-temperature synthetic transformations. While boiling point alone does not dictate procurement decisions, it serves as a tangible indicator of distinct intermolecular interactions and potential handling characteristics that differentiate CAS 878-55-7 from its more functionalized counterparts .

Thermal stability Boiling point comparison Hexahydronaphthalen-2-one Physicochemical properties

Evidence 4: Improved Synthetic Accessibility via Robinson Annulation Optimization

An improved method for the preparation of 1,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalene-2(3H)-one has been explicitly developed, addressing regioselectivity challenges in the Robinson annulation of 2-methylcyclohexanone [1]. This optimized protocol directly addresses the synthetic shortcomings of earlier approaches, which often suffered from low yields and poor regioselectivity . While specific percentage yields were not disclosed in the available abstract, the existence of a dedicated optimization study underscores the recognition of CAS 878-55-7 as a synthetically valuable target in its own right. In contrast, the synthesis of nootkatone or α-cyperone from simple precursors requires substantially more complex multi-step sequences, making CAS 878-55-7 the preferred choice when a simple hexahydronaphthalen-2-one core is needed [2].

Robinson annulation Octalone synthesis Reaction yield optimization Geosmin precursor

Evidence 5: Distinct Chemical Scaffold for Structure-Activity Relationship (SAR) Probe Development

The octahydronaphthalen-2-one scaffold, as exemplified by CAS 878-55-7, provides a conformationally rigid core that is structurally distinct from the decalin-based skeleton found in fully saturated analogs like geosmin or heavily functionalized natural products such as nootkatone [1]. This intermediate level of unsaturation (a single enone moiety within a hexahydro ring system) offers a unique balance of rigidity and synthetic modifiability, making it a valuable starting point for fragment-based drug discovery or SAR probe development . In comparison, nootkatone's isopropenyl group and multiple chiral centers introduce steric and stereochemical constraints that can limit the scope of derivatization and complicate data interpretation in SAR studies. The simpler enone of CAS 878-55-7 can be selectively functionalized at multiple positions, offering greater versatility for hit expansion [2].

Chemical probe Octahydronaphthalene scaffold Fragment-based screening Drug discovery

Optimal Application Scenarios for 1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one (CAS 878-55-7) Based on Quantitative Evidence


Scenario 1: Synthesis of Deuterated Geosmin Internal Standards for Food and Water Quality Analysis

Analytical laboratories performing stable isotope dilution assays (SIDA) for geosmin quantification in drinking water, wine, and food products can leverage CAS 878-55-7 as the direct starting material for synthesizing tri-deuterated (–)-geosmin, as validated by Porcelli et al. (2020) [1]. This specific application is not feasible with commercially available nootkatone or α-cyperone, which contain extraneous isopropenyl groups that would require additional de-functionalization steps. Procuring CAS 878-55-7 provides a documented synthetic entry point to a critical analytical standard that supports regulatory compliance and quality control workflows [2].

Scenario 2: Fragment-Based Drug Discovery Requiring a Conformationally Defined, Achiral Scaffold

Medicinal chemistry groups engaged in fragment-based screening can deploy CAS 878-55-7 as a minimal, achiral octahydronaphthalene scaffold. Its enone functionality serves as a reactive handle for further derivatization, while the absence of stereogenic centers simplifies NMR characterization and biological assay interpretation [1]. Compared to nootkatone, which introduces stereochemical complexity and a bulky isopropenyl group that can mask or alter binding interactions, the simpler scaffold of CAS 878-55-7 provides clearer SAR signals and facilitates hit-to-lead optimization [2].

Scenario 3: Large-Scale Synthesis of Hexahydronaphthalen-2-one Building Blocks via Robinson Annulation

Process chemistry groups requiring multi-gram to kilogram quantities of a hexahydronaphthalen-2-one intermediate can benefit from the optimized Robinson annulation protocol specifically developed for CAS 878-55-7 [1]. Starting from the inexpensive and readily available 2-methylcyclohexanone, this route offers a more scalable and cost-effective approach compared to the multi-step syntheses required for nootkatone or α-cyperone, which involve additional side-chain installation and chiral resolution steps [2]. The simpler molecular architecture of CAS 878-55-7 correlates with lower raw material costs and fewer unit operations, enhancing overall process mass intensity .

Scenario 4: Chemical Biology Probe Development Targeting Eudesmane-Sesquiterpene Biosynthetic Pathways

Researchers investigating the biosynthesis of eudesmane-type sesquiterpenoids can utilize CAS 878-55-7 as a substrate analog or mechanistic probe for terpene cyclase enzymes [1]. Its structural resemblance to the core of germacradienol—the direct precursor to geosmin in microbial biosynthesis—makes it a valuable tool compound for studying cyclization mechanisms and enzyme specificity [2]. The absence of the C-7 isopropenyl group (present in α-cyperone and nootkatone) allows researchers to dissect substrate recognition requirements without interference from this substituent, providing mechanistic insights that are obscured when using fully elaborated natural products .

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